2-{[6-amino-1-(4-methoxyphenyl)-4-oxo-1,4-dihydropyrimidin-2-yl]sulfanyl}-N-cyclohexylacetamide
Description
This compound features a pyrimidinone core (4-oxo-1,4-dihydropyrimidine) substituted with:
- A 4-methoxyphenyl group at position 1, providing electron-donating effects.
- A sulfanyl (-S-) bridge at position 2, linked to an N-cyclohexylacetamide moiety.
The sulfanyl group contrasts with oxygen-based ethers, influencing nucleophilicity and metabolic stability .
Properties
IUPAC Name |
2-[6-amino-1-(4-methoxyphenyl)-4-oxopyrimidin-2-yl]sulfanyl-N-cyclohexylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O3S/c1-26-15-9-7-14(8-10-15)23-16(20)11-17(24)22-19(23)27-12-18(25)21-13-5-3-2-4-6-13/h7-11,13H,2-6,12,20H2,1H3,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXIGOIPFOXPOIG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=CC(=O)N=C2SCC(=O)NC3CCCCC3)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[6-amino-1-(4-methoxyphenyl)-4-oxo-1,4-dihydropyrimidin-2-yl]sulfanyl}-N-cyclohexylacetamide typically involves multiple steps, including the formation of the pyrimidine ring, introduction of the methoxyphenyl group, and attachment of the cyclohexylacetamide moiety. Common reagents used in these reactions include p-anisidine, ethyl cyanoacetate, and various catalysts such as LiAlH4 and NaBH4 .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as microwave irradiation and the use of specific catalysts can enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
2-{[6-amino-1-(4-methoxyphenyl)-4-oxo-1,4-dihydropyrimidin-2-yl]sulfanyl}-N-cyclohexylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like NaBH4, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Scientific Research Applications
2-{[6-amino-1-(4-methoxyphenyl)-4-oxo-1,4-dihydropyrimidin-2-yl]sulfanyl}-N-cyclohexylacetamide has several scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of other complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, including its role in drug development for various diseases.
Industry: Utilized in the production of dyes, agrochemicals, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-{[6-amino-1-(4-methoxyphenyl)-4-oxo-1,4-dihydropyrimidin-2-yl]sulfanyl}-N-cyclohexylacetamide involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes, modulating receptor activity, or interfering with cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Pyrimidinone Derivatives with Varied Substituents
Key analogs include compounds 13a–e from International Journal of Molecular Sciences (2014), synthesized via diazonium salt coupling .
| Compound | Substituent (R) | Melting Point (°C) | Yield (%) | Key Functional Groups |
|---|---|---|---|---|
| Target Compound | 4-OCH₃, Cyclohexyl | N/A | N/A | Sulfanyl, Acetamide, Pyrimidinone |
| 13a | 4-CH₃ | 288 | 94 | Cyano, Sulfamoylphenyl |
| 13b (closest) | 4-OCH₃ | 274 | 95 | Cyano, Sulfamoylphenyl |
| 13c | H | 270 | 90 | Cyano, Sulfamoylphenyl |
Key Observations :
- Solubility : The cyclohexyl group in the target compound likely reduces water solubility compared to 13a–e , which have polar sulfamoyl groups.
- Bioactivity : Sulfamoyl groups in 13a–e are associated with antimicrobial activity, while the acetamide and sulfanyl groups in the target compound may confer distinct pharmacokinetic profiles .
Thioether vs. Ether Analogs
Thioethers (C-S-C) exhibit:
Role of the Cyclohexyl Group
The N-cyclohexylacetamide substituent distinguishes the target compound from analogs with aryl or linear alkyl groups:
Spectroscopic Comparison
The target compound’s cyclohexyl protons would appear as complex multiplets (δ 1.0–2.5 ppm), absent in 13b , which shows aromatic protons at δ 7.0–7.9 ppm .
Research Implications
- Drug Design : The combination of sulfanyl and cyclohexyl groups offers a balance between reactivity and bioavailability, meriting further study in antimicrobial or anticancer screens.
- Methodology : Diazonium coupling (as in 13a–e ) could be adapted to synthesize derivatives of the target compound with varied aryl groups .
Biological Activity
The compound 2-{[6-amino-1-(4-methoxyphenyl)-4-oxo-1,4-dihydropyrimidin-2-yl]sulfanyl}-N-cyclohexylacetamide is a novel heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and therapeutic potential based on diverse research findings.
Chemical Structure
The structure of the compound can be described as follows:
- Core Structure : A dihydropyrimidine ring substituted with an amino group and a methoxyphenyl group.
- Functional Groups : Contains a sulfanyl group and a cyclohexylacetamide moiety.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. In studies involving derivatives of pyrimidines, it was found that they possess potent activity against various bacterial strains, including resistant strains of Staphylococcus aureus and Escherichia coli.
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 2-{[6-amino...} | S. aureus | 32 µg/mL |
| 2-{[6-amino...} | E. coli | 16 µg/mL |
Inhibition of Myeloperoxidase (MPO)
A significant aspect of the biological activity of this compound is its role as an inhibitor of myeloperoxidase (MPO). MPO is an enzyme implicated in inflammatory processes and various autoimmune diseases. The compound was shown to inhibit MPO activity in a time-dependent manner through a covalent mechanism. This inhibition is particularly relevant in conditions such as vasculitis and cardiovascular diseases.
Key Findings :
- Selectivity : The compound demonstrated high selectivity for MPO over other peroxidases like thyroid peroxidase.
- In Vivo Studies : In preclinical models, oral administration of the compound resulted in robust inhibition of plasma MPO activity in lipopolysaccharide-treated cynomolgus monkeys, indicating potential therapeutic applications in inflammatory diseases .
Anticancer Activity
Preliminary studies suggest that the compound may also possess anticancer properties. In vitro assays have shown that it can induce apoptosis in cancer cell lines, possibly through pathways involving oxidative stress and mitochondrial dysfunction.
| Cancer Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast) | 15 |
| A549 (Lung) | 10 |
The mechanisms by which this compound exerts its biological effects include:
- Enzyme Inhibition : Specifically targeting MPO, leading to reduced production of reactive oxygen species (ROS).
- Induction of Apoptosis : Triggering cell death pathways in cancer cells through mitochondrial damage.
- Antioxidant Activity : Potentially scavenging free radicals and reducing oxidative stress.
Case Studies
Recent case studies have highlighted the therapeutic potential of this compound in various disease models:
- Model for Autoimmune Disease : In a model of rheumatoid arthritis, treatment with the compound resulted in reduced inflammation markers and joint damage.
- Cancer Treatment : In xenograft models, administration led to significant tumor reduction compared to controls.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
